4-Methylnicotinamide

Description

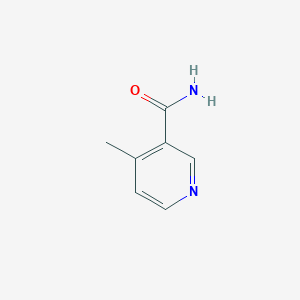

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKLOQCGXUTBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222815 | |

| Record name | 4-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-52-4 | |

| Record name | 4-Methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7250-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, 4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unexplored Isomer: A Technical Guide to 4-Methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and current understanding of 4-Methylnicotinamide (4-MeN), a lesser-known isomer of the well-studied 1-Methylnicotinamide (1-MNA). While research on 4-MeN is not as extensive as its counterpart, this document collates the available technical data, including its synthesis, enzymatic interactions, and analytical methodologies. This guide also draws comparisons to 1-MNA to provide a broader context within the field of nicotinamide metabolism and its implications for drug discovery and development.

Discovery and Differentiation from 1-Methylnicotinamide

Interest in methylated metabolites of nicotinamide (a form of vitamin B3) dates back to the 1940s with the identification of 1-Methylnicotinamide (1-MNA) in urine.[1] The enzyme responsible for its formation, Nicotinamide N-methyltransferase (NNMT), was first partially purified in 1951.[1] this compound, an isomer of 1-MNA, has been identified as a substrate for NNMT, but also for another enzyme, amine N-methyltransferase (ANMT).[2] This dual substrate specificity distinguishes it from 1-MNA and suggests potentially different biological roles and tissue-specific metabolism. While 1-MNA is primarily a product of hepatic NNMT, 4-MeN has been proposed as a selective substrate for brain ANMT, given the absence of NNMT in the brain.[2]

Synthesis of this compound

Several synthetic routes for this compound have been reported in the literature. These methods typically start from commercially available precursors.

Reported Synthetic Precursors for this compound:

| Starting Material | Reagents and Conditions | Approximate Yield | Reference |

| 4-Methylnicotinic acid hydrochloride | Not specified in abstract | ~76% | [3] |

| 4-Methylnicotinic acid | Not specified in abstract | ~49% | [3] |

| 4-Methylnicotinonitrile | Not specified in abstract | ~86% | [3] |

| Methyl 4-methylnicotinate | Not specified in abstract | Not specified | [3] |

Note: The specific reagents and reaction conditions for these syntheses are detailed in the cited literature.

More recent advancements in green chemistry have focused on enzymatic synthesis of nicotinamide derivatives, which may be applicable to the production of 4-MeN.[4]

Quantitative Data: Enzymatic Activity

This compound has been characterized as a substrate for Nicotinamide N-methyltransferase (NNMT). A fluorometric assay was developed to measure NNMT activity using 4-MeN, revealing key kinetic parameters.

Table 1: Michaelis-Menten Constants (Km) for NNMT Substrates

| Substrate | Apparent Km (mM) | Relative Activity (compared to Nicotinamide) | Enzyme Source |

| This compound | 0.19 | ~1.5x | Rat liver 9000 x g supernatant |

| Nicotinamide | 0.13 | 1.0x | Rat liver 9000 x g supernatant |

Data sourced from a study establishing a fluorometric assay for NNMT.[5]

Experimental Protocols

Fluorometric Assay for Nicotinamide N-methyltransferase (NNMT) Activity using this compound

This protocol describes a method for determining NNMT activity by quantifying the formation of 1,4-dimethylnicotinamide from this compound.[5]

Materials:

-

Rat liver 9000 x g supernatant (as enzyme source)

-

This compound (substrate)

-

S-Adenosyl-L-methionine (methyl donor)

-

Phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

4-Methoxybenzaldehyde

-

Aqueous alkali solution

-

Fluorometer

Procedure:

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing phosphate buffer, S-adenosyl-L-methionine, this compound, and the enzyme preparation (rat liver supernatant).

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction by adding TCA.

-

-

Fluorometric Quantification:

-

To the reaction mixture, add 4-methoxybenzaldehyde and an aqueous alkali solution.

-

Heat the mixture to develop fluorescence.

-

Measure the fluorescence of the resulting 1,4-dimethylnicotinamide product using a fluorometer.

-

-

Quantification:

-

The concentration of the product is determined by comparing its fluorescence to a standard curve of 1,4-dimethylnicotinamide. The lower limit of determination for 1,4-dimethylnicotinamide in the enzymatic reaction mixture is 100 pmol.[5]

-

Signaling and Metabolic Pathways

While specific signaling pathways directly modulated by this compound have not been elucidated, its role as a substrate for methyltransferases places it within the broader context of nicotinamide and one-carbon metabolism.

The diagram above illustrates the known enzymatic reactions involving this compound. It serves as a substrate for both NNMT, predominantly found in the liver, and ANMT, which is present in tissues like the brain and spleen.[2] In both reactions, S-Adenosylmethionine acts as the methyl donor, resulting in the formation of 1,4-Dimethylnicotinamide and S-Adenosylhomocysteine.

To understand the broader context, the following diagram shows the central role of nicotinamide metabolism.

This pathway highlights the central role of Nicotinamide (NAM). It can either enter the NAD+ salvage pathway via the action of Nicotinamide phosphoribosyltransferase (NAMPT) or be methylated by Nicotinamide N-methyltransferase (NNMT) to form 1-MNA.[1] 1-MNA is then further metabolized by aldehyde oxidase to pyridones for excretion.[1] this compound is shown as a substrate for both NNMT and ANMT, leading to the formation of 1,4-Dimethylnicotinamide.

Biological Activity and Future Perspectives

The biological activity of this compound remains largely unexplored. Its primary significance in the current literature is as a tool to probe the activity and substrate specificity of methyltransferases.[2][5] The fact that it is a better substrate for NNMT than nicotinamide itself, and its potential as a selective substrate for brain ANMT, suggests that 4-MeN could have unique physiological or pharmacological effects that warrant further investigation.

In contrast, 1-MNA, once considered an inactive metabolite, is now known to possess a range of biological activities, including anti-thrombotic, anti-inflammatory, and endothelial-protective effects.[1][6] These effects are often mediated through pathways involving cyclooxygenase-2 (COX-2) and prostacyclin.[6] Whether 4-MeN or its metabolite, 1,4-dimethylnicotinamide, share any of these activities is an open question for future research.

For drug development professionals, the differential metabolism of 4-MeN compared to 1-MNA could be of interest. The potential for tissue-specific methylation, particularly in the brain, could be exploited in the design of novel therapeutics targeting neurological disorders. Further research is needed to elucidate the metabolic fate of 4-MeN in vivo, its potential biological targets, and any associated signaling pathways.

Conclusion

This compound is an intriguing but understudied molecule in the landscape of nicotinamide metabolism. While the available data is limited, it is clearly distinguished from its well-known isomer, 1-Methylnicotinamide, by its interactions with multiple methyltransferases and its potential for tissue-specific metabolism. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further explore the synthesis, metabolism, and biological functions of this unique compound. Future investigations into the pharmacology and signaling pathways associated with this compound may uncover novel therapeutic opportunities.

References

- 1. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorometric assay of rat tissue N-methyltransferases with nicotinamide and four isomeric methylnicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:7250-52-4 | Chemsrc [chemsrc.com]

- 4. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorometric assay of nicotinamide methyltransferase with a new substrate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties and Function of 1-Methylnicotinamide

A Note on Nomenclature: The query specified "4-Methylnicotinamide." However, the vast body of scientific literature focuses on 1-Methylnicotinamide (1-MNA) , the biologically active metabolite of nicotinamide (Vitamin B3). This compound is a distinct chemical entity with limited available data on its biochemical functions. Therefore, this guide will focus on the extensively studied and functionally significant 1-Methylnicotinamide .

Introduction

1-Methylnicotinamide (1-MNA) is a quaternary pyridinium cation that was historically considered an inactive urinary metabolite of nicotinamide.[1] Emerging research has redefined its role, revealing it as a pleiotropic molecule with significant regulatory functions in cellular metabolism and signaling.[2] It is synthesized endogenously in the liver and other tissues via the enzymatic action of Nicotinamide N-methyltransferase (NNMT).[3] This guide provides a comprehensive overview of the biochemical properties, biological functions, and key experimental methodologies associated with 1-MNA for researchers, scientists, and professionals in drug development.

Biochemical and Physical Properties

The fundamental properties of 1-Methylnicotinamide and its related isomer, this compound, are summarized below.

Table 2.1: Physicochemical Properties of Methylnicotinamide Isomers

| Property | 1-Methylnicotinamide (1-MNA) | This compound |

| Synonyms | N1-Methylnicotinamide, Trigonellamide | 4-Methyl-3-pyridinecarboxamide |

| CAS Number | 3106-60-3[3] | 7250-52-4 |

| Molecular Formula | C₇H₉N₂O⁺ | C₇H₈N₂O |

| Molecular Weight | 137.16 g/mol [1] | 136.15 g/mol |

| Melting Point | Not Available | 102-105 °C |

| Boiling Point | Not Available | 294.1 °C at 760 mmHg |

| Water Solubility | 855 mg/mL[4] | Not Available |

| logP | -3.7 (Predicted)[4] | 1.37 (Predicted) |

| IUPAC Name | 3-Carbamoyl-1-methylpyridin-1-ium | 4-methylpyridine-3-carboxamide[5] |

Biosynthesis and Metabolism

1-MNA is a central molecule in the catabolism of nicotinamide. Its formation is a key regulatory step in NAD⁺ metabolism.

The primary route for 1-MNA synthesis is the methylation of nicotinamide, catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT).[3] This reaction uses S-adenosylmethionine (SAM) as the methyl donor, producing 1-MNA and S-adenosyl-L-homocysteine (SAH).[6] 1-MNA can be further metabolized by aldehyde oxidase (AOX) into two main products: N1-methyl-2-pyridone-5-carboxamide (2-PYR) and N1-methyl-4-pyridone-3-carboxamide (4-PYR), which are then excreted in the urine.[6]

Figure 1: Biosynthesis and metabolism pathway of 1-Methylnicotinamide (1-MNA).

Core Biological Functions and Signaling Pathways

Once considered inert, 1-MNA is now recognized for its diverse biological activities, particularly in the cardiovascular and metabolic systems.

Regulation of NAD⁺ Metabolism and SIRT1 Activity

1-MNA acts as a feedback inhibitor of its own synthesis by inhibiting NNMT.[2] This inhibition spares the nicotinamide pool, making it available for the NAD⁺ salvage pathway, which is the primary route for NAD⁺ synthesis in mammals.[3] By optimizing the levels of NAD⁺, a critical coenzyme for sirtuins, 1-MNA indirectly influences the activity of enzymes like SIRT1, a key regulator of cellular processes including metabolism, stress resistance, and aging.

Figure 2: 1-MNA's regulatory role in NAD+ metabolism and SIRT1 activity.

Vascular Protective and Anti-Thrombotic Effects

1-MNA demonstrates significant vasoprotective properties. It enhances the bioavailability of nitric oxide (NO), a critical molecule for vasodilation, by regulating the activity of endothelial nitric oxide synthase (eNOS).[3] Furthermore, 1-MNA exhibits anti-thrombotic and anti-inflammatory activity by stimulating the production of prostacyclin (PGI₂), a potent inhibitor of platelet aggregation, through a mechanism involving cyclooxygenase-2 (COX-2).[3][7]

Figure 3: Vascular protective and anti-thrombotic pathways of 1-MNA.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and effects of 1-MNA from various studies.

Table 5.1: In Vitro Activity of 1-MNA

| Parameter | Value | Species/System | Reference |

| NNMT Inhibition (IC₅₀) | 9.0 ± 0.6 µM | In vitro enzymatic assay | [2] |

| NO Release Stimulation | 0.5 - 10.0 µmol/L | Cultured Human Endothelial Cells | [8] |

Table 5.2: In Vivo Effects of 1-MNA Administration

| Model | Treatment Dose & Duration | Key Finding | Plasma Concentration | Reference |

| Hypertriglyceridemic Rats | 100 mg/kg/day (p.o.) for 4 weeks | Prevented impairment of NO-dependent vasodilation; reduced plasma triglycerides. | 3-6 fold increase in 1-MNA and its metabolites. | [9] |

| Diabetic Rats | 100 mg/kg/day (p.o.) | Prevented impairment of NO-dependent vasodilation. | Not specified | [9] |

| Atherosclerosis (apoE/LDLR⁻/⁻ mice) | N/A (endogenous) | Endogenous 1-MNA levels increased with atherosclerosis progression. | 0.30 to 1.08 µmol/L (vs. 0.17 µmol/L in control) | [10] |

| Thrombolysis (Rats) | 3-100 mg/kg (i.v.) | Dose-dependent thrombolytic response. | Not specified | [7] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the function of 1-MNA.

Nicotinamide N-Methyltransferase (NNMT) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits for high-throughput screening of NNMT inhibitors, using 1-MNA as a control.[11][12]

-

Principle: NNMT methylates nicotinamide using SAM, producing SAH and 1-MNA. SAH is then hydrolyzed by SAH hydrolase to yield homocysteine. The free thiol group of homocysteine reacts with a thiol-detecting probe to generate a fluorescent signal. Inhibitors of NNMT will reduce this signal.

-

Materials:

-

Recombinant human NNMT enzyme

-

NNMT Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl)

-

S-adenosylmethionine (SAM)

-

Nicotinamide (NAM)

-

SAH Hydrolase

-

Thiol-Detecting Probe (e.g., ThioGlo™)

-

1-MNA (as a positive control inhibitor)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare a master reaction mix containing NNMT Assay Buffer, SAH hydrolase, and the thiol-detecting probe. Prepare a substrate solution with SAM and NAM in assay buffer. Prepare serial dilutions of the test compound and 1-MNA control.

-

Assay Reaction:

-

Add 50 µL of the reaction mix to the wells of the 96-well plate.

-

Add 25 µL of the test compound, 1-MNA control, or vehicle control to the respective wells.

-

Add 25 µL of diluted recombinant NNMT enzyme to all wells except a "no-enzyme" background control.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

-

-

Measurement: Incubate the plate at 37°C for 60 minutes, protected from light. Measure the fluorescence intensity at the appropriate wavelengths (e.g., Ex/Em = 392/482 nm).

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Figure 4: Experimental workflow for the fluorometric NNMT inhibition assay.

Endothelium-Dependent Vasodilation Assay

This protocol describes a method to assess the effect of 1-MNA on vascular function using isolated aortic rings.[9]

-

Principle: The ability of a substance to relax a pre-constricted blood vessel ring is measured. Relaxation dependent on acetylcholine (ACh) but not sodium nitroprusside (SNP) or S-nitroso-N-acetyl-penicillamine (SNAP) indicates an endothelium-dependent, NO-mediated mechanism.

-

Materials:

-

Thoracic aorta from rats

-

Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)

-

Phenylephrine (PE) or other vasoconstrictor

-

Acetylcholine (ACh)

-

S-nitroso-N-acetyl-penicillamine (SNAP, an NO donor)

-

1-MNA

-

Organ bath system with isometric force transducers

-

-

Procedure:

-

Tissue Preparation: Isolate the thoracic aorta and cut it into 2-3 mm rings, taking care not to damage the endothelium.

-

Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 g, washing with fresh buffer every 15-20 minutes.

-

Pre-constriction: Constrict the rings with a submaximal concentration of phenylephrine to achieve a stable plateau.

-

Treatment: Once a stable contraction is achieved, incubate the rings with the desired concentration of 1-MNA or vehicle for a specified period (e.g., 30 minutes).

-

Relaxation Curve: Generate a cumulative concentration-response curve by adding increasing concentrations of acetylcholine to measure endothelium-dependent relaxation.

-

Control Curve: In separate rings, after pre-constriction, generate a concentration-response curve to SNAP to assess endothelium-independent relaxation.

-

Data Analysis: Express relaxation as a percentage of the pre-constriction induced by phenylephrine. Compare the concentration-response curves for ACh in the presence and absence of 1-MNA.

-

SIRT1 Activity Assay (Fluorometric)

This is a generalized protocol based on commercially available kits for measuring SIRT1 deacetylase activity.[13]

-

Principle: The assay utilizes a short peptide substrate containing an acetylated lysine residue linked to a fluorophore. In its acetylated state, the fluorescence is quenched. SIRT1 deacetylates the lysine, making the peptide susceptible to a developer solution that cleaves the peptide and releases the fluorophore, resulting in a quantifiable increase in fluorescence.

-

Materials:

-

Purified recombinant SIRT1 enzyme

-

SIRT1 Assay Buffer

-

Fluorogenic acetylated peptide substrate

-

NAD⁺

-

Developer solution

-

Nicotinamide (as an inhibitor control)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Reaction Setup: To the wells of a 96-well plate, add SIRT1 Assay Buffer, NAD⁺, and the fluorogenic substrate.

-

Add Compound/Enzyme: Add the test compound (e.g., potential activators or inhibitors) or vehicle control. Add purified SIRT1 enzyme to initiate the reaction. Include a "no-enzyme" control.

-

First Incubation: Incubate the plate at 37°C for 45-60 minutes.

-

Development: Add the developer solution to each well.

-

Second Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Measurement: Measure fluorescence at the appropriate wavelengths (e.g., Ex/Em = 350-380 nm / 440-460 nm).

-

Data Analysis: Subtract the "no-enzyme" control fluorescence from all readings. Compare the fluorescence signals from wells with test compounds to the vehicle control to determine inhibition or activation.

-

COX-2 Activity Assay (Measurement of PGE₂)

This protocol outlines a method to determine the effect of 1-MNA on COX-2 activity by measuring its product, prostaglandin E₂ (PGE₂), in stimulated macrophages.[14]

-

Principle: Macrophages are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The effect of 1-MNA on the production of PGE₂ in the cell culture supernatant is then quantified using an enzyme immunoassay (EIA) or ELISA.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Cell culture medium (e.g., RPMI 1640 with 5% FCS)

-

Lipopolysaccharide (LPS)

-

1-MNA

-

PGE₂ EIA or ELISA kit

-

-

Procedure:

-

Cell Culture: Plate macrophages in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere.

-

Stimulation and Treatment: Stimulate the cells with LPS (e.g., 100 ng/mL) in the presence of various concentrations of 1-MNA or vehicle control.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercial EIA or ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Express the results as the percentage of PGE₂ production relative to the LPS-stimulated control cells.

-

Conclusion

1-Methylnicotinamide has transitioned from being considered a simple metabolic waste product to a recognized bioactive molecule with significant regulatory roles in health and disease. Its influence on fundamental cellular processes, including NAD⁺ homeostasis, endothelial function, and inflammatory pathways, makes it a compelling subject for ongoing research. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to further investigate the therapeutic potential of this intriguing endogenous metabolite.

References

- 1. 1-Methylnicotinamide | C7H9N2O+ | CID 457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for 1-Methylnicotinamide (HMDB0000699) [hmdb.ca]

- 5. 4-Methyl-3-pyridinecarboxamide | C7H8N2O | CID 95692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. 1-Methylnicotinamide (MNA) prevents endothelial dysfunction in hypertriglyceridemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of nicotinamide N-methyltrasferase and increased formation of 1-methylnicotinamide (MNA) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. assaygenie.com [assaygenie.com]

- 13. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

- 14. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 4-Methylnicotinamide for research

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the physicochemical properties of 4-Methylnicotinamide, including experimental protocols and its role in biological pathways.

This compound, a derivative of nicotinamide (Vitamin B3), is a compound of increasing interest in biomedical research. Its structural similarity to nicotinamide and its metabolites suggests a potential role in various physiological processes, particularly in the regulation of NAD+ metabolism. This guide summarizes its key physicochemical characteristics, provides detailed methodologies for its analysis, and explores its biological significance.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation in experimental settings. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][3][2] |

| CAS Number | 7250-52-4 | [1][3] |

| Melting Point | 102-105 °C | [1] |

| Boiling Point | 294.1 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.157 g/cm³ | [1] |

| logP | 1.373 | [1] |

| pKa | 14.75 ± 0.50 (Predicted) | |

| Appearance | White to Off-White Solid |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standardized experimental protocols applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting point range.[2][4][5][6]

Boiling Point Determination (Capillary Method)

For liquid compounds, the boiling point is a characteristic physical property. While this compound is a solid at room temperature, this method is applicable for determining the boiling point of its liquid phase.

Methodology:

-

Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath or Thiele tube).

-

Heating and Observation: The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube. The heating is then stopped.

-

Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][8][9]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

-

Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (typically water or a water-cosolvent mixture). The ionic strength of the solution is kept constant using an inert salt like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[1][10][11][12][13]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water, and is an indicator of its hydrophobicity.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two layers.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[14][15][16][17][18]

Analytical Methodologies

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful techniques for the separation, identification, and quantification of this compound and its metabolites in complex biological matrices.

HPLC Analysis of Nicotinamide Derivatives

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, urine, cell extracts) are typically subjected to protein precipitation (e.g., with acetonitrile or trichloroacetic acid) followed by centrifugation to remove insoluble material. The supernatant may be further diluted.[19][20]

-

Chromatographic Separation: A reversed-phase C18 column is commonly used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile), run in either isocratic or gradient elution mode.[21][22][23]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound is a common detection method. For enhanced sensitivity and selectivity, fluorescence detection can be employed after post-column derivatization.[21][24]

LC-MS/MS Analysis of Nicotinamide Metabolites

Methodology:

-

Sample Preparation: Similar to HPLC, sample preparation involves protein precipitation and extraction. The use of isotopically labeled internal standards (e.g., N-Methylnicotinamide-d4) is recommended for accurate quantification.[21][25][26]

-

Chromatographic Separation: Separation is typically achieved on a reversed-phase or HILIC column with a gradient elution using a mobile phase containing a volatile buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent.[19][27][28][29]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecular ion of this compound) and monitoring for a specific product ion generated through collision-induced dissociation. This provides high specificity and sensitivity.[19][25]

Biological Significance and Signaling Pathways

While direct studies on this compound are emerging, its biological role can be inferred from the well-established functions of its parent compound, nicotinamide, and the closely related metabolite, N¹-methylnicotinamide (1-MNA). These compounds are central to the NAD+ salvage pathway, which is critical for maintaining cellular NAD+ levels. NAD+ is an essential coenzyme for numerous metabolic reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are key regulators of cellular processes including gene expression, DNA repair, and stress response.[30][31][32]

The methylation of nicotinamide to form methylnicotinamides is catalyzed by nicotinamide N-methyltransferase (NNMT). This process can influence the overall NAD+ pool by diverting nicotinamide away from the salvage pathway.[30]

Involvement in the NAD+ Salvage Pathway

Caption: The NAD+ salvage pathway illustrating the conversion of nicotinamide.

Potential Interaction with Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation. Nicotinamide is a known inhibitor of sirtuin activity. The methylation of nicotinamide to this compound could potentially modulate this inhibitory effect, thereby influencing sirtuin-mediated pathways. Some studies suggest that the methylation of nicotinamide is a necessary step for sirtuin-mediated lifespan extension in some model organisms.[26][33][34][35][36][37]

Caption: Potential modulation of SIRT1 activity by this compound.

Experimental Workflow Diagrams

Workflow for Physicochemical Property Determination

Caption: General workflow for determining key physicochemical properties.

Workflow for LC-MS/MS Quantification in Biological Samples

Caption: A typical workflow for quantifying this compound in biological matrices.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ajprd.com [ajprd.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. researchgate.net [researchgate.net]

- 23. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 24. applications.emro.who.int [applications.emro.who.int]

- 25. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 28. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]

- 29. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]

- 30. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Metabolism of NAD and N1-methylnicotinamide in growing and growth-arrested cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Metabolism of NAD and N1-methylnicotinamide in growing and growth-arrested cells. | Semantic Scholar [semanticscholar.org]

- 33. ahajournals.org [ahajournals.org]

- 34. researchgate.net [researchgate.net]

- 35. Role of Sirtuins in Lifespan Regulation is Linked to Methylation of Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 36. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylnicotinamide: An Endogenous Metabolite of Nicotinamide with Diverse Physiological Roles

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylnicotinamide (4-MeNA), also known as 1-methylnicotinamide (MNA), is a primary and biologically active metabolite of nicotinamide (a form of vitamin B3). Long considered an inactive byproduct of nicotinamide metabolism, recent scientific evidence has unveiled its significant and diverse physiological and pharmacological activities. This technical guide provides an in-depth overview of 4-MeNA, focusing on its biosynthesis, physiological functions, and implications in various disease states. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of its metabolic and signaling pathways.

Introduction

Nicotinamide is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme vital for cellular redox reactions and a substrate for various enzymes involved in signaling pathways.[1] The metabolism of nicotinamide is a tightly regulated process, and one of the key enzymes in this pathway is nicotinamide N-methyltransferase (NNMT).[2] NNMT catalyzes the methylation of nicotinamide to produce this compound (4-MeNA).[2] While this process was initially viewed as a clearance mechanism for excess nicotinamide, it is now understood that 4-MeNA itself is a bioactive molecule with a range of effects, particularly on the cardiovascular and inflammatory systems.[3][4] This guide will explore the current understanding of 4-MeNA, from its biochemical synthesis to its potential as a therapeutic target and biomarker.

Biosynthesis of this compound

The primary pathway for the endogenous production of 4-MeNA is the methylation of nicotinamide, a reaction catalyzed by the cytosolic enzyme Nicotinamide N-Methyltransferase (NNMT; EC 2.1.1.1).[2] This enzymatic reaction utilizes S-adenosylmethionine (SAM) as the methyl group donor, yielding 4-MeNA and S-adenosylhomocysteine (SAH).[5]

The expression of NNMT is most abundant in the liver, but it is also found in other tissues, including adipose tissue, kidney, and various cancer cells.[2][6] The activity of NNMT is a critical regulator of both nicotinamide and SAM homeostasis, thereby influencing NAD+ biosynthesis and cellular methylation potential.[5]

Enzymatic Reaction and Kinetics

The methylation of nicotinamide by NNMT follows a sequential binding mechanism, where SAM binds to the enzyme first, followed by nicotinamide.[7] After the transfer of the methyl group, 4-MeNA is released, followed by the release of SAH.[7]

The kinetic parameters of NNMT can vary between species. For the human enzyme, the Michaelis constant (Km) for nicotinamide is approximately 430 µM, suggesting that the enzyme is not typically saturated under normal physiological conditions.[6]

Table 1: Kinetic Parameters of Nicotinamide N-Methyltransferase (NNMT)

| Species | Substrate | Km (µM) | Vmax | Reference |

| Human | Nicotinamide | ~430 | - | [6] |

| Human | Nicotinamide | ~200 | - | [1] |

| Mouse | Nicotinamide | - | - | [8] |

| Rabbit | Nicotinamide | - | - | [8] |

Note: Vmax values are often dependent on enzyme concentration and specific assay conditions and are not consistently reported in the literature.

Diagram 1: Biosynthesis of this compound

Caption: Enzymatic conversion of nicotinamide to 4-MeNA by NNMT.

Quantitative Data: Concentrations of this compound

The concentration of 4-MeNA in biological fluids and tissues is a key indicator of NNMT activity and nicotinamide metabolism. Its levels can be influenced by diet, disease state, and genetic factors.

Table 2: Plasma/Serum Concentrations of this compound (4-MeNA)

| Species | Condition | Matrix | Concentration Range | Reference |

| Human | Healthy | Serum | 2.500 - 80.00 ng/mL | [9] |

| Human | Insulin Resistance | Plasma | Correlated with degree of insulin resistance | [10][11] |

| Human | Type 2 Diabetes | Plasma | Significantly higher than controls | [10] |

| Human | Idiopathic Pulmonary Hypertension | Plasma | Elevated compared to healthy controls | [12] |

| Rat | Basal | Plasma | 4 - 120 ng/mL | [13] |

Table 3: Tissue Distribution and Concentration of this compound (4-MeNA)

| Species | Tissue | Concentration | Reference |

| Rat | Liver | Detected | [2] |

| Rat | Kidney | Detected | [2] |

| Rat | Spleen | Detected | [2] |

| Rat | Brain | Detected | [2] |

Note: Quantitative tissue concentration data for 4-MeNA is limited in the publicly available literature. The presence of NNMT activity in these tissues suggests local production of 4-MeNA.

Physiological Roles and Signaling Pathways

4-MeNA is now recognized as a bioactive molecule with significant effects on the vasculature and inflammatory processes. Its primary mechanism of action appears to be mediated through the release of prostacyclin (PGI2).[4]

Cardiovascular Effects

-

Anti-thrombotic Activity: 4-MeNA has demonstrated dose-dependent and sustained thrombolytic and anti-thrombotic effects in vivo.[4][14] This action is attributed to the inhibition of platelet-dependent thrombosis.[4]

-

Endothelial Function: 4-MeNA is believed to be an endogenous activator of prostacyclin production, which plays a crucial role in maintaining vascular homeostasis and endothelial function.[4]

Diagram 2: 4-MeNA and Prostacyclin Signaling Pathway

Caption: 4-MeNA stimulates prostacyclin release, leading to vasodilation and anti-platelet effects.

Involvement in Disease

Elevated levels of NNMT and consequently 4-MeNA have been associated with several pathological conditions:

-

Cancer: Increased NNMT expression is observed in various cancers and is linked to tumor progression.[15][16] The STAT3 signaling pathway has been identified as a key regulator of NNMT expression in cancer cells.[15][16]

-

Metabolic Diseases: Upregulation of NNMT in adipose tissue is associated with insulin resistance and obesity.[10][11] Plasma 4-MeNA concentrations correlate with the degree of insulin resistance.[10]

-

Cardiovascular Diseases: The NNMT-4-MeNA pathway is activated in conditions like pulmonary hypertension and atherosclerosis, potentially as a compensatory mechanism due to the vasoprotective effects of 4-MeNA.[12]

Diagram 3: 4-MeNA in Cancer Signaling (STAT3 Pathway)

Caption: STAT3 activation upregulates NNMT expression, leading to increased 4-MeNA production in cancer.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 4-MeNA in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram 4: LC-MS/MS Workflow for 4-MeNA Quantification

References

- 1. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorometric assay of rat tissue N-methyltransferases with nicotinamide and four isomeric methylnicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Mechanism of Nicotinamide N-Methyltransferase. | Semantic Scholar [semanticscholar.org]

- 4. Kinetic Mechanism of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Kinetic Mechanism of Nicotinamide NâMethyltransferase - figshare - Figshare [figshare.com]

- 6. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Association of nicotinamide-N-methyltransferase mRNA expression in human adipose tissue and the plasma concentration of its product, 1-methylnicotinamide, with insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Association of nicotinamide-N-methyltransferase mRNA expression in human adipose tissue and the plasma concentration of its product, 1-methylnicotinamide, with insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of the nicotinamide N-methyltransferase (NNMT)-1-methylnicotinamide (MNA) pathway in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway [pubmed.ncbi.nlm.nih.gov]

- 15. Stat3 up-regulates expression of nicotinamide N-methyltransferase in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stat3 up-regulates expression of nicotinamide N-methyltransferase in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 1-Methylnicotinamide in NAD+ Metabolism and the Salvage Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The maintenance of cellular NAD+ pools is crucial for cellular health, and its decline is associated with aging and various pathologies. The NAD+ salvage pathway, which recycles nicotinamide (NAM) back into NAD+, is the primary route for NAD+ biosynthesis in mammals. A key enzyme in this metabolic junction is Nicotinamide N-methyltransferase (NNMT), which methylates NAM to produce 1-Methylnicotinamide (1-MNA). While historically considered an inert metabolite destined for excretion, recent evidence has illuminated 1-MNA's active role as a modulator of NAD+ metabolism. This guide provides a comprehensive technical overview of 1-MNA's function, detailing its impact on the NAD+ salvage pathway, its interaction with key enzymes, and its broader physiological implications. We present quantitative data, detailed experimental protocols, and visual diagrams of the core pathways to support further research and drug development in this area.

A note on nomenclature: The compound of focus is commonly referred to as 1-Methylnicotinamide (1-MNA) or N'-Methylnicotinamide in scientific literature, with the CAS Number 114-33-0.[1][2][3] For clarity and consistency, this document will use the term 1-Methylnicotinamide (1-MNA).

The NAD+ Salvage Pathway and the Role of NNMT

The NAD+ salvage pathway is the primary mechanism for maintaining cellular NAD+ levels. It begins with the conversion of nicotinamide (NAM), a product of NAD+-consuming enzymes like sirtuins and PARPs, back into nicotinamide mononucleotide (NMN). This reaction is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway.[4] NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to form NAD+.

Nicotinamide N-methyltransferase (NNMT) represents a competing pathway for NAM. NNMT catalyzes the methylation of NAM, using S-adenosylmethionine (SAM) as a methyl donor, to form 1-MNA and S-adenosylhomocysteine (SAH).[5] This action effectively diverts NAM away from the NAD+ salvage pathway. The expression and activity of NNMT are thus critical regulators of NAD+ homeostasis. 1-MNA is further oxidized by aldehyde oxidase (AO) to 1-methyl-2-pyridone-5-carboxamide (2-PY) and 1-methyl-4-pyridone-3-carboxamide (4-PY), which are then excreted in the urine.[5][6]

1-Methylnicotinamide as a Modulator of NAD+ Metabolism

1-MNA's primary role in modulating NAD+ metabolism stems from its ability to act as a feedback inhibitor of NNMT.[7] By inhibiting NNMT, 1-MNA reduces the methylation of NAM, thereby increasing the intracellular pool of NAM available for the NAD+ salvage pathway. This leads to a greater flux of NAM towards NMN synthesis by NAMPT, ultimately boosting intracellular NAD+ levels. This positions 1-MNA as an indirect NAD+ augmenting agent.

Beyond its indirect role in NAD+ synthesis, 1-MNA has been shown to have direct biological activities. It has demonstrated anti-inflammatory and anti-thrombotic properties.[8][9] Furthermore, some studies suggest that 1-MNA can directly stabilize and upregulate the expression of SIRT1, a key NAD+-dependent deacetylase involved in longevity and metabolic regulation.[10][11]

Quantitative Data

The following tables summarize key quantitative data related to 1-MNA and its impact on relevant enzymes and metabolites. Direct comparative data is limited, and experimental conditions vary between studies.

Table 1: Inhibitory Activity of 1-MNA on NNMT

| Compound | Target | IC50 Value | Reference |

|---|

| 1-Methylnicotinamide (1-MNA) | NNMT | 9.0 ± 0.6 μM |[12] |

Table 2: Pharmacokinetic Parameters of Nicotinamide and its Metabolites

| Compound | Species | Dose and Route | Tmax | Cmax | t1/2 | Reference |

|---|---|---|---|---|---|---|

| Nicotinamide | Human | 6 g (oral) | 0.73 - 3 h | 0.7 - 1.1 µmol/mL | ~7 - 9 h | [13] |

| Nicotinamide | Rat | 120 mg/kg (oral) | 0.5 - 4 h | 96,000 ± 31,500 ng/mL | - | [14] |

| 1-Methylnicotinamide | Human (CSF) | Nicotinamide (oral) | 12 months | 3.1 µM | - |[15] |

Table 3: Effects of NAD+ Precursors on NAD+ Levels

| Compound | Model System | Dose/Concentration | Duration | Tissue/Cell Type | Fold Increase in NAD+ | Reference |

|---|---|---|---|---|---|---|

| Nicotinamide Riboside (NR) | Healthy Adults | 1000 mg/day | 8 weeks | Whole Blood | Dose-dependent increase | [16] |

| Nicotinamide (NAM) | Human Fibroblasts | 5 mM | 24 h | Fibroblasts | ~2-fold | [17] |

| 1-Methylnicotinamide (1-MNA) | THP-1 human monocytic cells | - | - | THP-1 cells | No increase |[16] |

Experimental Protocols

Quantification of 1-MNA and NAD+ by HPLC

This protocol provides a general framework for the simultaneous quantification of 1-MNA and NAD+ in biological samples using reverse-phase high-performance liquid chromatography (HPLC).

5.1.1 Sample Preparation (from cells)

-

Culture cells to the desired confluency in a 6-well plate.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 0.5 mL of 0.6 M perchloric acid (HClO4) to each well to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate (K2CO3).

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

5.1.2 HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.05 M Phosphate Buffer (pH 7.0)

-

Mobile Phase B: 100% Methanol (HPLC grade)

-

Flow Rate: 1 mL/min

-

Gradient:

-

0-5 min: 100% A

-

5-6 min: Linear gradient to 95% A / 5% B

-

6-11 min: 95% A / 5% B

-

11-13 min: Linear gradient to 85% A / 15% B

-

13-23 min: 85% A / 15% B

-

23-24 min: Linear gradient to 100% A

-

24-30 min: 100% A

-

-

Detection: UV absorbance at 261 nm for NAD+ and a secondary wavelength appropriate for 1-MNA (e.g., 264 nm).

-

Quantification: Generate a standard curve with known concentrations of NAD+ and 1-MNA to quantify the amounts in the samples.[18][19]

NNMT Enzyme Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure NNMT activity by detecting the production of S-adenosylhomocysteine (SAH).

5.2.1 Materials

-

Recombinant human NNMT enzyme

-

Nicotinamide (substrate)

-

S-Adenosylmethionine (SAM) (co-factor)

-

NNMT assay buffer (e.g., 50 mM Tris-HCl pH 8.6, 1 mM DTT)

-

SAH detection kit (utilizing a thiol-detecting probe)

-

96-well black microplate

-

Microplate reader capable of fluorescence detection

5.2.2 Procedure

-

Prepare serial dilutions of a test inhibitor and a positive control inhibitor (e.g., 1-MNA).

-

In a 96-well plate, add the NNMT assay buffer, the test inhibitor or control, and the recombinant NNMT enzyme to each well.

-

Initiate the reaction by adding nicotinamide and SAM to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and add the SAH detection reagents according to the manufacturer's protocol. This typically involves an enzymatic step to convert SAH to homocysteine, which then reacts with a fluorescent probe.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[12][20]

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Sirtuin Activity Assay (Fluorometric)

This protocol measures sirtuin (e.g., SIRT1) activity by detecting the deacetylation of a fluorogenic substrate.

5.3.1 Materials

-

SIRT1 Activity Assay Kit (e.g., from Abcam or Sigma-Aldrich) containing:

-

Sirtuin Assay Buffer

-

Fluorogenic acetylated peptide substrate (e.g., p53-AFC)

-

NAD+

-

Developer solution

-

SIRT1 enzyme (positive control)

-

Trichostatin A (HDAC inhibitor)

-

-

Cell or tissue lysate containing sirtuins

-

96-well black microplate

-

Microplate reader capable of fluorescence detection

5.3.2 Procedure

-

Prepare cell or tissue lysates according to the kit's instructions.

-

In a 96-well plate, add the Sirtuin Assay Buffer, the lysate or recombinant SIRT1, the fluorogenic substrate, and Trichostatin A (to inhibit other deacetylases).

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Add the developer solution to each well. This solution contains an enzyme that cleaves the deacetylated substrate, releasing the fluorophore.

-

Incubate for an additional 10-15 minutes at 37°C.

-

Measure the fluorescence at the appropriate wavelengths (e.g., λex = 400 nm / λem = 505 nm).[21][22]

-

Quantify the sirtuin activity by comparing the fluorescence of the samples to a standard curve generated with the free fluorophore.

Visualizations

Signaling Pathways and Experimental Workflows

The NAD+ Salvage Pathway and 1-MNA's regulatory role.

Workflow for 1-MNA and NAD+ quantification by HPLC.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-METHYLNICOTINAMIDE | 114-33-0 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 8. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. profiles.wustl.edu [profiles.wustl.edu]

- 20. assaygenie.com [assaygenie.com]

- 21. Measurement of SIRT1 activity [bio-protocol.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

The Biological Significance of 4-Methylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylnicotinamide (4-MNA), a primary metabolite of nicotinamide (vitamin B3), has emerged from its status as a simple metabolic byproduct to a molecule of significant biological interest. Formed through the enzymatic action of nicotinamide N-methyltransferase (NNMT), 4-MNA is implicated in a diverse array of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological significance of 4-MNA, consolidating current knowledge on its mechanisms of action, therapeutic potential, and the experimental methodologies used to elucidate its functions. Particular focus is given to its roles in vascular biology, inflammation, metabolic regulation, and oncology, presenting a comprehensive resource for researchers and professionals in drug development.

Introduction

Nicotinamide, a crucial precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), undergoes metabolic conversion through various pathways. One key route is its methylation by nicotinamide N-methyltransferase (NNMT) to form this compound (also known as 1-methylnicotinamide or 1-MNA).[1] This process not only influences nicotinamide homeostasis but also generates a bioactive molecule with its own distinct physiological effects. Initially considered an inactive metabolite, recent research has unveiled the multifaceted roles of 4-MNA, revealing its potential as both a therapeutic agent and a biomarker in various disease states. This guide will systematically review the biological activities of 4-MNA, present key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways.

Biosynthesis and Metabolism

The primary route of 4-MNA synthesis is the irreversible methylation of nicotinamide, a reaction catalyzed by the cytosolic enzyme NNMT. This enzymatic step utilizes S-adenosyl-L-methionine (SAM) as a methyl donor, yielding 4-MNA and S-adenosylhomocysteine (SAH).

Figure 1: Biosynthesis of this compound.

The activity of NNMT is a critical determinant of cellular 4-MNA levels and has been implicated in various pathologies, including cancer and metabolic diseases, due to its impact on both the NAD+ and methionine metabolic cycles.[2]

Key Biological Activities and Mechanisms of Action

Vascular Protective and Anti-Thrombotic Effects

A significant body of evidence points to the vasoprotective and anti-thrombotic properties of 4-MNA. These effects are primarily mediated through the induction of the cyclooxygenase-2 (COX-2) pathway, leading to the release of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3][4]

Figure 2: 4-MNA's Anti-Thrombotic Signaling Pathway.

-

Quantitative Data:

| Parameter | Species | Model | 4-MNA Dose (i.v.) | Observed Effect | Citation(s) |

| Thrombolysis | Rat | Extracorporeal thrombus formation | 3-100 mg/kg | Dose-dependent and sustained thrombolytic response. | [5][6] |

| Arterial Thrombosis | Rat | Renovascular hypertensive model | 3-30 mg/kg | Reduction in arterial thrombosis, abrogated by indomethacin and rofecoxib. | [5][6] |

| 6-keto-PGF1α Levels | Rat | Normotensive with extracorporeal circulation | 30 mg/kg | Significant increase in plasma 6-keto-PGF1α levels. | [5] |

| Platelet Aggregation | Human | In vitro | 1 and 10 mM | Minor inhibition of collagen-induced platelet aggregation (4.7±2.3% and 3.5±2.0%, respectively). | [5] |

Anti-Inflammatory Properties

4-MNA exhibits anti-inflammatory effects, although the precise quantitative potency in terms of cytokine inhibition is not as well-defined as for its precursor, nicotinamide. The anti-inflammatory actions are thought to be linked to its ability to modulate the production of inflammatory mediators.[7] Some studies suggest a connection to the release of PGI2, which has known anti-inflammatory properties.[7]

-

Quantitative Data:

Regulation of Sirtuin Activity

4-MNA has been shown to influence the activity of sirtuins, a class of NAD+-dependent deacetylases involved in a wide range of cellular processes, including metabolism, stress resistance, and aging. Notably, 4-MNA appears to increase the protein expression of Sirtuin 1 (SIRT1) by inhibiting its proteasomal degradation.[9][10]

Figure 3: 4-MNA's Regulation of SIRT1 Protein Levels.

-

Quantitative Data:

-

Direct quantitative data on the concentration-dependent activation of SIRT1 by 4-MNA is limited. However, the indirect evidence suggests that by increasing SIRT1 protein levels, 4-MNA can enhance its deacetylase activity towards its targets.

-

Role in Cancer

The role of NNMT and its product, 4-MNA, in cancer is complex and appears to be context-dependent. High levels of NNMT have been observed in various cancers and are often associated with poor prognosis.[11] By consuming SAM, NNMT can alter cellular methylation patterns, impacting epigenetics and gene expression.[2] However, some studies have explored the potential of 4-MNA in cancer therapy, with reports of it inducing T cells to secrete the tumor-promoting cytokine TNF-α in the context of ovarian cancer.[12]

-

Quantitative Data:

-

Studies on the direct effect of 4-MNA on cancer cell viability are not extensively reported with IC50 values. Research has more actively focused on the development of NNMT inhibitors.

-

Neurological Effects

The impact of 4-MNA on the central nervous system is an area of active investigation with some conflicting findings. Some studies suggest potential neuroprotective roles, while others indicate neurotoxic effects at high concentrations.

-

Quantitative Data:

-

One in vitro study reported that a high concentration of 4-MNA (10 mM) significantly reduced the survival rate of mouse brain striatum neuronal cells.[8] Conversely, its precursor, nicotinamide, has shown neuroprotective effects in various models of neuronal injury and neurodegenerative diseases.[3][10] Further research is required to delineate the concentration-dependent effects of 4-MNA on neuronal viability.

-

| Parameter | Cell Line/Model | 4-MNA Concentration | Observed Effect | Citation(s) |

| Neuronal Cell Survival | Mouse brain striatum neuronal cells | 10 mM | Significant decrease in cell survival rate. | [8] |

Experimental Protocols

In Vivo Model of Arterial Thrombosis in Rats

This protocol describes the induction of arterial thrombosis in renovascular hypertensive rats to assess the anti-thrombotic effects of 4-MNA.[5]

Figure 4: Experimental Workflow for In Vivo Arterial Thrombosis Model.

-

Animal Model: Renovascular hypertension is induced in male Wistar rats.

-

Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of pentobarbital.

-

Surgical Preparation: The left common carotid artery is exposed and isolated.

-

Drug Administration: 4-MNA (3, 10, or 30 mg/kg) or vehicle is administered intravenously 5 minutes before the induction of thrombosis.

-

Thrombosis Induction: Arterial thrombosis is induced by electrical stimulation (1 mA for 5 minutes) of the carotid artery.

-

Thrombus Maturation: The thrombus is allowed to form and stabilize for 45 minutes.

-

Analysis: The segment of the carotid artery containing the thrombus is excised, opened, and the thrombus is removed, dried, and weighed.

Measurement of 6-keto-PGF1α by ELISA

This protocol outlines a competitive ELISA for the quantitative measurement of 6-keto-PGF1α, the stable metabolite of prostacyclin, in biological fluids.

-

Plate Preparation: A 96-well plate is pre-coated with a capture antibody (e.g., donkey anti-sheep IgG).

-

Sample and Standard Addition: Standards of known 6-keto-PGF1α concentrations and unknown samples are added to the wells.

-

Competitive Binding: An alkaline phosphatase (AP)-conjugated 6-keto-PGF1α and a specific polyclonal antibody against 6-keto-PGF1α are added. During incubation, the unconjugated 6-keto-PGF1α in the sample/standard competes with the AP-conjugated 6-keto-PGF1α for binding to the primary antibody.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A p-nitrophenyl phosphate (pNpp) substrate is added, which is converted by the bound AP into a colored product.

-

Signal Detection: The reaction is stopped, and the absorbance is read at 405 nm. The intensity of the color is inversely proportional to the concentration of 6-keto-PGF1α in the sample.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation.

-

Cell Seeding: Cells are seeded in a 96-well plate at a desired density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 4-MNA) for a specified duration.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

This compound has transitioned from being viewed as a mere metabolic end-product to a molecule with significant and diverse biological activities. Its well-documented anti-thrombotic and vasoprotective effects, mediated through the COX-2/PGI2 pathway, present a compelling case for its therapeutic potential in cardiovascular diseases. Furthermore, its emerging roles in inflammation, metabolic regulation via SIRT1, and the complex interplay with cancer biology highlight the need for continued investigation.

Future research should focus on several key areas. Firstly, a more precise quantification of its anti-inflammatory and SIRT1-activating properties is necessary, including the determination of IC50 and EC50 values in relevant cellular and in vivo models. Secondly, the conflicting reports on its neurological effects warrant further investigation to delineate concentration-dependent and context-specific actions. Finally, a deeper understanding of the downstream consequences of NNMT activity and 4-MNA production in various disease states will be crucial for the development of targeted therapeutic strategies, whether through the administration of 4-MNA itself or the modulation of its biosynthesis via NNMT inhibition. The continued exploration of 4-MNA's biological significance holds promise for novel therapeutic interventions across a spectrum of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinamide Prevents NAD+ Depletion and Protects Neurons Against Excitotoxicity and Cerebral Ischemia: NAD+ Consumption by SIRT1 may Endanger Energetically Compromised Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Animal Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijmcmed.org [ijmcmed.org]

- 8. Toxic effects of nicotinamide methylation on mouse brain striatum neuronal cells and its relation to manganese - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson’s Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of tumor necrosis factor-alpha (TNF-alpha)/TNF-alpha receptor binding by structural analogues of suramin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

4-Methylnicotinamide CAS number and chemical structure

An In-Depth Technical Guide to 4-Methylnicotinamide and its Biologically Active Isomer

This technical guide provides a comprehensive overview of this compound, including its chemical identity and properties. Due to the limited specific research on the 4-methyl isomer, this guide also incorporates extensive information on the well-studied and biologically significant isomer, 1-Methylnicotinamide (MNA), to provide a broader context for researchers, scientists, and drug development professionals.

Chemical Identity of this compound

CAS Number: 7250-52-4[1][2][3]

Chemical Structure: this compound, also known as 4-methyl-3-pyridinecarboxamide, has the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol .[1][2][3][4] The structure consists of a pyridine ring with a carboxamide group at the 3-position and a methyl group at the 4-position.

Synonyms: 4-Methyl-3-pyridinecarboxamide, NSC 131712, NSC 30041.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [1][2][3] |

| Molecular Weight | 136.15 g/mol | [1][2][3] |

| Melting Point | 102-105 °C | [2] |

| Boiling Point | 294.1 °C at 760 mmHg | [2] |

| Density | 1.157 g/cm³ | [2] |

| Flash Point | 131.6 °C | [2] |

| LogP | 1.37310 | [2] |

| Refractive Index | 1.561 | [2] |

Biological Context: The Significance of 1-Methylnicotinamide (MNA)

While data on this compound is sparse, its isomer, 1-Methylnicotinamide (MNA), is an extensively studied, biologically active metabolite of nicotinamide (Vitamin B3).[5][6] MNA is formed in the liver by the enzyme Nicotinamide N-methyltransferase (NNMT).[5][6] Once considered an inactive clearance product, recent studies have revealed its significant role in various physiological and pathological processes.[5]

Biosynthesis and Metabolism

Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing MNA and S-adenosyl-L-homocysteine (SAH).[5][7] MNA can be further oxidized by aldehyde oxidase (AOX) to N1-methyl-2-pyridone-5-carboxamide (2py) and N1-methyl-4-pyridone-3-carboxamide (4py), which are then excreted in the urine.[5] This metabolic pathway is crucial for regulating the cellular levels of nicotinamide and, consequently, the biosynthesis of NAD+.[7][8]

Caption: Metabolic pathway of nicotinamide methylation to 1-methylnicotinamide (MNA) and its subsequent oxidation.

Signaling Pathways and Biological Functions of MNA

MNA is now recognized as an important signaling molecule with diverse biological activities.

-